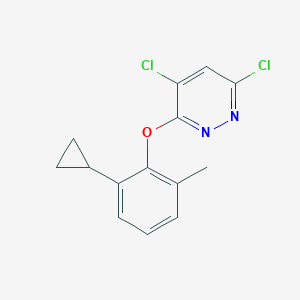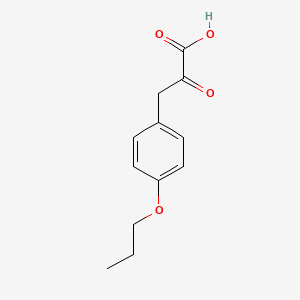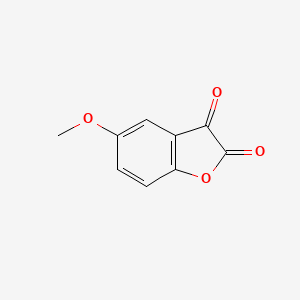
2-bromo-2'-(trimethylsilyl)-1,1'-Biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-2’-(trimethylsilyl)-1,1’-Biphenyl is an organosilicon compound that features a bromine atom and a trimethylsilyl group attached to a biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-2’-(trimethylsilyl)-1,1’-Biphenyl typically involves the bromination of 2’-(trimethylsilyl)-1,1’-Biphenyl. One common method is the halogen-lithium exchange reaction, where 2-bromo-2’-(trimethylsilyl)-1,1’-Biphenyl is prepared by treating 2’-(trimethylsilyl)-1,1’-Biphenyl with a lithium reagent, followed by bromination .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages such as improved selectivity and control over reaction conditions. These systems allow for precise temperature and residence time control, enabling efficient synthesis of 2-bromo-2’-(trimethylsilyl)-1,1’-Biphenyl .
Análisis De Reacciones Químicas
Types of Reactions
2-bromo-2’-(trimethylsilyl)-1,1’-Biphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Lithiation: Typically involves the use of lithium reagents such as n-butyllithium.
Substitution: Common reagents include nucleophiles like methanol and other electrophiles.
Major Products Formed
Lithiation: Produces 2-lithio-2’-(trimethylsilyl)-1,1’-Biphenyl.
Substitution: Results in various substituted biphenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-bromo-2’-(trimethylsilyl)-1,1’-Biphenyl has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Pharmaceuticals: Investigated for its potential use in drug development and medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 2-bromo-2’-(trimethylsilyl)-1,1’-Biphenyl involves its reactivity towards nucleophiles and electrophiles. The bromine atom can be replaced by a nucleophile through a substitution reaction, while the trimethylsilyl group can act as a protecting group during synthesis .
Comparación Con Compuestos Similares
Similar Compounds
2-bromo-2-(trimethylsilyl)ethylsulfonamides: These compounds share the trimethylsilyl group and bromine atom but differ in their overall structure and reactivity.
2-bromo-2-methylpropane: Another brominated compound that undergoes similar substitution and elimination reactions.
Uniqueness
2-bromo-2’-(trimethylsilyl)-1,1’-Biphenyl is unique due to its biphenyl structure, which provides additional stability and reactivity compared to simpler brominated compounds.
Propiedades
Fórmula molecular |
C15H17BrSi |
|---|---|
Peso molecular |
305.28 g/mol |
Nombre IUPAC |
[2-(2-bromophenyl)phenyl]-trimethylsilane |
InChI |
InChI=1S/C15H17BrSi/c1-17(2,3)15-11-7-5-9-13(15)12-8-4-6-10-14(12)16/h4-11H,1-3H3 |
Clave InChI |
YIHWOXLLHOCAKZ-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1=CC=CC=C1C2=CC=CC=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(R)-1-[(1,4-Dioxan-2-yl)methyl]-1H-pyrazole-4-boronic Acid Pinacol Ester](/img/structure/B13681685.png)



![7-(Phenylmethoxymethyl)-1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1,4]oxazine](/img/structure/B13681698.png)
![2,6-Difluoro-3-methyl-5-[(triisopropylsilyl)oxy]benzoic Acid](/img/structure/B13681704.png)


